EINECS 242-755-0

Description

EINECS 242-755-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which comprises chemicals marketed in the EU between 1971 and 1981 . EINECS entries often represent broad categories, including mixtures or derivatives under a single identifier, complicating precise structural identification . Computational toxicology and read-across strategies are critical for filling data gaps for such substances .

Properties

CAS No. |

19014-41-6 |

|---|---|

Molecular Formula |

C9H24ClN3 |

Molecular Weight |

209.762 |

IUPAC Name |

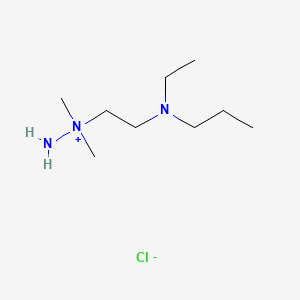

amino-[2-[ethyl(propyl)amino]ethyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C9H24N3.ClH/c1-5-7-11(6-2)8-9-12(3,4)10;/h5-10H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

WFFPWUJDOLBPSL-UHFFFAOYSA-M |

SMILES |

CCCN(CC)CC[N+](C)(C)N.[Cl-] |

Synonyms |

1-[2-(ethylpropylamino)ethyl]-1,1-dimethylhydrazinium chloride |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 242-755-0 typically involves the reaction of ethylpropylamine with 1,1-dimethylhydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

EINECS 242-755-0 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines and hydrazines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly employed.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of simpler amines and hydrazines.

Substitution: Formation of substituted hydrazinium compounds.

Scientific Research Applications

EINECS 242-755-0 is utilized in various scientific research fields, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of EINECS 242-755-0 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Challenges and Limitations

- Substance Heterogeneity : Broad EINECS entries may encompass multiple derivatives, complicating direct comparisons .

- Data Gaps : Only 54% of EINECS chemicals are classifiable into QSAR-applicable groups, leaving many reliant on read-across .

- Accuracy Trade-offs : High prediction confidence (e.g., >85%) reduces coverage, necessitating prioritization of high-risk substances .

Q & A

Q. How can researchers structure a discussion section to highlight the novelty of this compound findings without overinterpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.